molecular formula C21H17ClN2O2 B10755223 N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride

N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride

Cat. No.: B10755223
M. Wt: 364.8 g/mol
InChI Key: DRASRMDSEMMJAH-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxyphenyl group, a phenyl group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxyaniline with phenyl isocyanate to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted phenyl or phenoxy derivatives, depending on the specific reaction conditions.

Scientific Research Applications

N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride stands out due to its unique oxazole ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride

InChI

InChI=1S/C21H16N2O2.ClH/c1-3-7-16(8-4-1)20-15-22-21(25-20)23-17-11-13-19(14-12-17)24-18-9-5-2-6-10-18;/h1-15H,(H,22,23);1H

InChI Key

DRASRMDSEMMJAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Cl

Origin of Product

United States

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